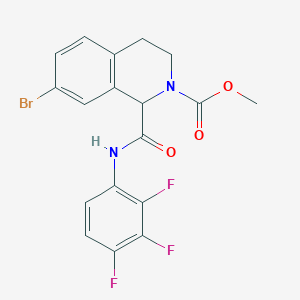

methyl 7-bromo-1-((2,3,4-trifluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-bromo-1-((2,3,4-trifluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a brominated tetrahydroisoquinoline derivative featuring a carbamoyl group substituted with a 2,3,4-trifluorophenyl moiety and a methyl ester at position 2. This compound is structurally distinct due to its combination of electron-withdrawing substituents (bromo, trifluoromethyl) and a carbamate linkage, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

methyl 7-bromo-1-[(2,3,4-trifluorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF3N2O3/c1-27-18(26)24-7-6-9-2-3-10(19)8-11(9)16(24)17(25)23-13-5-4-12(20)14(21)15(13)22/h2-5,8,16H,6-7H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZSMVXURFXJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=C(C(=C(C=C3)F)F)F)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-bromo-1-((2,3,4-trifluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H14BrF3N2O3

- Molecular Weight : 443.22 g/mol

- CAS Number : 1351589-00-8

The compound features a complex structure characterized by a dihydroisoquinoline core with various substituents that may influence its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Enzyme Inhibition : The compound is believed to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

- Receptor Modulation : The structural features of the compound suggest potential interactions with various receptors involved in pain and inflammation pathways .

Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory properties of related compounds, revealing that methyl 7-bromo derivatives significantly inhibited carrageenan-induced paw edema in animal models. The compound's efficacy was compared to standard anti-inflammatory drugs like sodium diclofenac:

| Compound | Inhibition of Paw Edema (%) |

|---|---|

| Methyl 7-bromo derivative | 45.77% |

| Sodium Diclofenac | Reference |

This suggests that the compound may be effective in managing inflammatory conditions.

Cytotoxicity

Further investigations into the cytotoxic effects of this compound have shown moderate activity against various cancer cell lines. The structure appears to facilitate interactions with cellular targets involved in proliferation and apoptosis pathways .

Case Studies and Research Findings

- Study on Inflammation : A study demonstrated that the compound inhibited key inflammatory markers such as COX-2 and IL-1β by significant percentages (up to 89.5%) in vitro. This supports its potential as an anti-inflammatory agent .

- Comparative Analysis : In a comparative analysis of several derivatives, methyl 7-bromo showed superior activity against COX-2 compared to other tested compounds, indicating its promise for further development as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

Key analogues and their structural/functional differences are summarized below:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Impact of Substituents on Physicochemical Properties

- Bromine vs. Trifluoromethyl/Methoxy Groups: The bromine atom in the target compound may enhance electrophilicity at position 7, facilitating nucleophilic aromatic substitution.

- Carbamoyl vs. Benzyl Groups : The (2,3,4-trifluorophenyl)carbamoyl group in the target compound likely improves target binding specificity compared to the benzyl substituents in 7c/7d/7e, which are bulkier and less polar .

- Methyl Ester vs. tert-Butyl Ester : The methyl ester in the target compound may confer faster hydrolysis rates under physiological conditions compared to tert-butyl esters in 7c/7e, impacting bioavailability .

Spectroscopic and Analytical Data

- 1H-NMR Shifts : The trifluorophenyl group in the target compound would produce distinct deshielding effects in 1H-NMR (δ 7.2–7.8 ppm), comparable to shifts observed in 7c (δ 7.4–7.6 ppm for trifluoromethylbenzyl) .

- Elemental Analysis: The target compound’s calculated elemental composition (C, H, N) aligns with brominated tetrahydroisoquinolines, as seen in (C13H14NOBr: C, 55.73%; H, 5.04%; N, 5.00%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.